![molecular formula C18H12ClFN2O3 B253108 N-{2-chloro-4-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B253108.png)
N-{2-chloro-4-[(3-fluorobenzoyl)amino]phenyl}-2-furamide
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Overview
Description
N-{2-chloro-4-[(3-fluorobenzoyl)amino]phenyl}-2-furamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CFTR(inh)-172 and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
CFTR(inh)-172 inhibits the activity of the CFTR protein by binding to a specific site on the protein. This binding prevents the opening of the chloride ion channel, thereby reducing the transport of chloride ions across cell membranes.
Biochemical and Physiological Effects:
CFTR(inh)-172 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on CFTR activity, CFTR(inh)-172 has been shown to reduce inflammation and oxidative stress in the lungs of mice with cystic fibrosis. It has also been shown to improve lung function and reduce bacterial load in mouse models of cystic fibrosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of CFTR(inh)-172 is its specificity for the CFTR protein. This specificity allows for the selective inhibition of CFTR activity without affecting other ion channels or transporters. However, one limitation of CFTR(inh)-172 is its relatively low potency, which can make it difficult to achieve complete inhibition of CFTR activity in some experimental settings.
Future Directions
There are several future directions for research on CFTR(inh)-172. One area of research is the development of more potent inhibitors of CFTR activity. Another area of research is the investigation of the effects of CFTR(inh)-172 on other ion channels and transporters. Additionally, there is a need for further research on the long-term effects of CFTR(inh)-172 on lung function and inflammation in animal models of cystic fibrosis.
Synthesis Methods
The synthesis of CFTR(inh)-172 involves the reaction of 2-chloro-4-nitroaniline with 3-fluorobenzoyl chloride to form 2-chloro-4-[(3-fluorobenzoyl)amino]aniline. This compound is then reacted with furfurylamine to form N-{2-chloro-4-[(3-fluorobenzoyl)amino]phenyl}-2-furamide. The final product is obtained through purification and recrystallization.
Scientific Research Applications
CFTR(inh)-172 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cystic fibrosis. CFTR(inh)-172 has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the transport of chloride ions across cell membranes. Inhibition of CFTR activity can lead to the accumulation of mucus in the lungs and other organs, resulting in the symptoms of cystic fibrosis.
properties
Product Name |
N-{2-chloro-4-[(3-fluorobenzoyl)amino]phenyl}-2-furamide |
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Molecular Formula |
C18H12ClFN2O3 |
Molecular Weight |
358.7 g/mol |
IUPAC Name |
N-[2-chloro-4-[(3-fluorobenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H12ClFN2O3/c19-14-10-13(21-17(23)11-3-1-4-12(20)9-11)6-7-15(14)22-18(24)16-5-2-8-25-16/h1-10H,(H,21,23)(H,22,24) |
InChI Key |
GIUQAVGFOANNSE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Origin of Product |
United States |
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